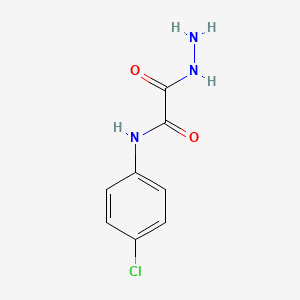

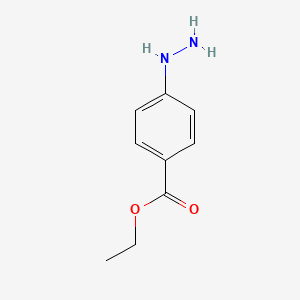

![molecular formula C12H10N2OS B1349564 2-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈 CAS No. 301235-86-9](/img/structure/B1349564.png)

2-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈

描述

Synthesis Analysis

The synthesis of various acetonitrile derivatives, including those related to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from carboxylic acid groups with thiosemicarbazide in the presence of POCl3 or PPA, indicating a method that could potentially be adapted for the synthesis of related compounds . Another study reported the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives through a ring transformation reaction, which could provide insights into the synthesis of the compound . Additionally, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins was described, showcasing a method that could be relevant for the synthesis of acetonitrile derivatives with specific substituents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, and mass analysis . These techniques are crucial for determining the structure of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and ensuring the correct synthesis of the compound. The study on metal complexes with a related ligand also provides valuable information on the coordination geometries that could be expected for metal complexes involving the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of acetonitrile derivatives can be inferred from the studies where these compounds undergo further reactions. For example, the cycloadducts from the synthesis of (diethoxyphosphoryl)acetonitrile oxide can be used for condensation, alkylation, and oxidation reactions . This suggests that 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile could also participate in similar reactions, expanding its potential applications.

Physical and Chemical Properties Analysis

The antimicrobial activities of the 1,3,4-thiadiazole derivatives indicate that the compound may also exhibit biological activity . The glycosidase inhibitory activities of the benzopyrimedo[2,1-b]thiazol-4-yliden acetonitrile derivatives suggest potential applications in managing hyperglycemia in type II diabetes . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, including their pharmacological activities, provide a basis for predicting the properties of similar acetonitrile derivatives . The electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions also provides insights into the physical properties and interactions with metal cations that could be relevant for 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile .

科学研究应用

同手性和异手性研究

对具有噻唑结构的分子进行研究,例如2-氨基-4-(噻唑啉-2-基)酚,突显了它们在研究同手性和异手性方面的重要性。这些研究侧重于分子间的相互作用和晶体结构,这对于理解分子手性的基本方面至关重要。这些研究提供了关于螺旋-螺旋相互作用的见解,这对于开发新型手性材料和理解生物同手性至关重要。Stefankiewicz、Cian和Harrowfield(2011)的研究展示了相关化合物中复杂的晶格结构和相互作用模式,揭示了在分子组装和这些系统的手性中起关键作用的弱相互作用Stefankiewicz, A., Cian, A., & Harrowfield, J. (2011)。

催化应用

与2-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈相关的分子已被研究用于其催化应用,特别是在烯烃环氧化领域。Ghorbanloo、Bikas和Małecki(2016)对具有噻唑-酰肼配体的新钼(VI)配合物进行的研究揭示了这些配合物在烯烃氧化过程中作为催化剂的潜力。该研究突出了这些配合物的结构特征和催化效率,为开发更高效和选择性的工业催化剂提供了途径Ghorbanloo, M., Bikas, R., & Małecki, G. (2016)。

抗癌和抗病毒活性

对噻唑衍生物进行生物活性探索已经发现了具有有希望的抗癌和抗病毒性能的化合物。Havrylyuk、Zimenkovsky、Vasylenko和Lesyk(2013)合成了2-吡唑烯基取代的4-噻唑烷酮,并评估了它们的体外抗癌活性。这项研究有助于持续寻找新的治疗剂,展示了噻唑衍生物作为开发新型抗癌药物基础的潜力Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2013)。

席夫碱的合成

使用噻吩衍生物,如2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-碳腈,合成席夫碱已被探索其抗微生物活性。Puthran等人(2019)的研究表明了这些碱在开发新型抗微生物剂方面的潜力。这些研究对于寻找可以解决抗生素耐药问题的新化合物至关重要Puthran, D., Poojary, B., Purushotham, N., Harikrishna, N., Nayak, S., & Kamat, V. (2019)。

安全和危害

The safety data sheet for 4-Methoxyphenylacetonitrile indicates that it is toxic if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects56.

未来方向

The future directions for “2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile” are not specified in the search results. However, given its structural similarity to other biologically active compounds, it may have potential applications in the development of new pharmaceuticals or other chemical products.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJHQECSHPIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368155 | |

| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

301235-86-9 | |

| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)

![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)

![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)

![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)